molecular formula C7H8N4 B1324367 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186310-95-1

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No. B1324367
M. Wt: 148.17 g/mol
InChI Key: KMNNVCWSIWTUSL-UHFFFAOYSA-N
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Description

“3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a unique chemical compound with the empirical formula C7H8N4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives, which include “3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine”, were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of “3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” consists of an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 148.17 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” are not detailed in the search results, imidazopyridines, in general, have been well studied due to their importance as a bioactive scaffold . They have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .


Physical And Chemical Properties Analysis

“3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a solid substance . Its SMILES string is Cn1c

Scientific Research Applications

  • Pharmacological Applications

    • Imidazo[4,5-b]pyridine derivatives have shown potential in various disease conditions due to their structural resemblance with purines .
    • They have been found to play a crucial role as GABA A receptor positive allosteric modulators .
    • Other bioactivities discovered include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
    • They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
  • Antimicrobial Applications

    • 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
    • The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
    • The structures of synthesized compounds were elucidated on the basis of different spectral data .
  • Treatment of GPR81 Associated Disorders

    • Compounds of the invention are used in the treatment of GPR81 associated disorders .
    • These disorders include dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
  • Anti-Tuberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
    • Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Anti-Cancer Agents

    • A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates were synthesized .
    • These compounds were evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
  • IKK-ɛ and TBK1 Activation

    • Imidazo[4,5-b]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
  • Regioselective Synthesis

    • A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported .
    • The authors obtained products with yields from medium to excellent (49%–95%). The overall efficiency of a cross-coupling process is significantly affected by the structure of the ligand .

properties

IUPAC Name

3-methylimidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNNVCWSIWTUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632696
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

CAS RN

1186310-95-1
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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